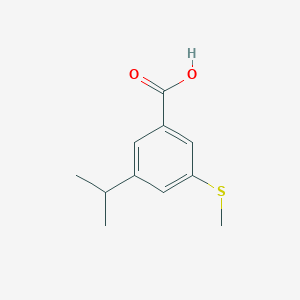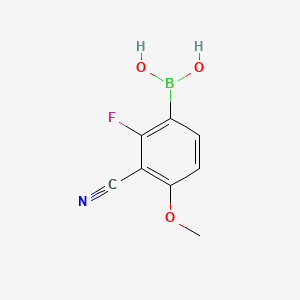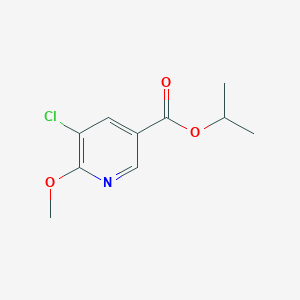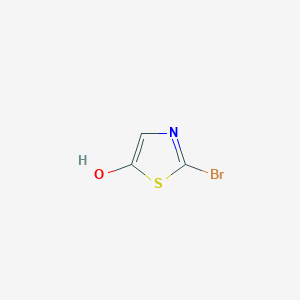
3-Isopropyl-5-(methylthio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound is characterized by the presence of an isopropyl group and a methylthio group attached to a benzoic acid core. It is a solid at room temperature and is used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 3-Isopropyl-5-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction. In this process, methyl 3,5-dimethoxybenzoate is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid to undergo alkylation, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Isopropyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-Isopropyl-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
3-Isopropyl-5-(methylthio)benzoic acid can be compared with other similar compounds such as:
3-Isopropylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.
5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of an isopropyl group, leading to different applications and reactivity.
3-Isopropyl-4-methylbenzoic acid: The position of the methyl group differs, affecting its chemical behavior.
The uniqueness of this compound lies in its specific functional groups and their positions on the aromatic ring, which confer distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13) |
Clave InChI |
QNQIFBNGHWFDEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)SC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-oxo-3-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid](/img/structure/B14026618.png)



![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)








![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
